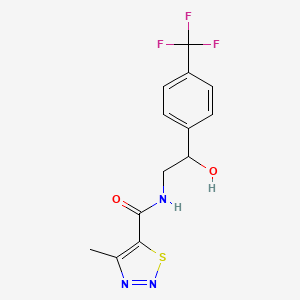
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule. It contains a trifluoromethyl group attached to a phenyl ring, which is known to have a strong electron-withdrawing effect . This could potentially influence the reactivity and properties of the compound.
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the trifluoromethyl group and the thiadiazole ring. The trifluoromethyl group is highly electronegative, which could influence the compound’s overall polarity and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the trifluoromethyl group and the thiadiazole ring. Trifluoromethyl groups are known to undergo various reactions, including trifluoromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of a trifluoromethyl group could increase the compound’s polarity and potentially its boiling and melting points .Aplicaciones Científicas De Investigación
Reactivity and Applications of Structurally Similar Compounds
Parabens and Environmental Behavior :
- Parabens, which are esters of para-hydroxybenzoic acid and share the phenolic hydroxyl group with the compound , are widely used as preservatives and have been studied for their occurrence, fate, and behavior in aquatic environments. Parabens can act as weak endocrine disrupters and are considered emerging contaminants. They are biodegradable but are often found in surface water and sediments due to continuous introduction into the environment. Their reactivity with free chlorine to form chlorinated by-products is also noted, raising concerns about their stability and persistence in the environment (Haman et al., 2015).
DNA Binding and Pharmaceutical Applications :
- Compounds like Hoechst 33258, known for binding strongly to the minor groove of double-stranded B-DNA, are structurally distinct but share the concept of molecular interaction with biological macromolecules. Hoechst derivatives are used in various biological applications, such as chromosome and nuclear staining, indicating the potential of structurally complex molecules in biochemistry and pharmaceuticals (Issar & Kakkar, 2013).
Heterocyclic Compounds in Medicinal Chemistry :
- Heterocyclic compounds like Quinazoline-4(3H)-ones have been a focal point in medicinal chemistry due to their structural stability and the ability to introduce bioactive moieties, resulting in potential medicinal agents. This indicates the significance of heterocyclic structures, similar to the thiadiazole component in the compound , in drug development and pharmaceutical research (Tiwary et al., 2016).
Propiedades
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2S/c1-7-11(22-19-18-7)12(21)17-6-10(20)8-2-4-9(5-3-8)13(14,15)16/h2-5,10,20H,6H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDCZJWEEVAVFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4,4-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2627568.png)
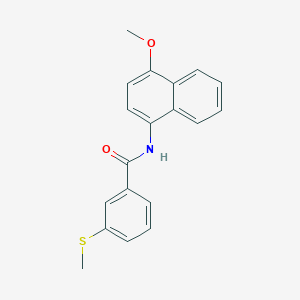
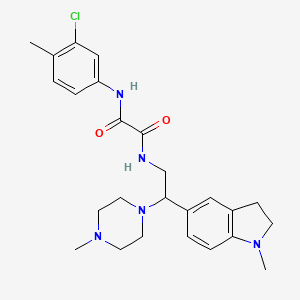
![3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B2627576.png)
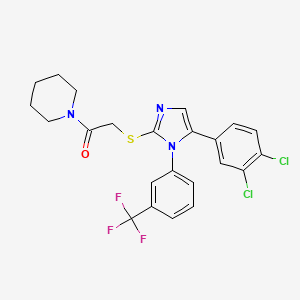
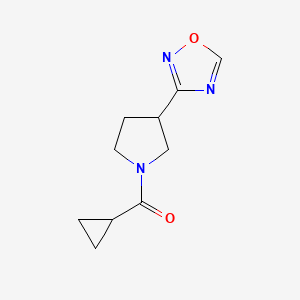
![1-[4-(3-Chlorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one](/img/structure/B2627579.png)
![5-But-2-ynyl-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2627580.png)


![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2627586.png)
![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2627588.png)
![2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2627589.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2627590.png)